alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

Catalog No.
S604080
CAS No.
126-13-6
M.F
C40H62O19
M. Wt
846.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, d...

CAS Number

126-13-6

Product Name

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

IUPAC Name

[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C40H62O19

Molecular Weight

846.9 g/mol

InChI

InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1

InChI Key

ZNEBZIJCDDCNRC-SWTLDUCYSA-N

SMILES

CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Solubility

Insoluble in water. Soluble in most organic solvents

Synonyms

sucrose acetate isobutyrate

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Description

The exact mass of the compound alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. soluble in most organic solvents. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Food Science and Technology:

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate), more commonly known as Sucrose Acetate Isobutyrate (SAIB), is a widely used food additive. Its primary application lies in its ability to impart desirable textural properties and enhance flavor perception in various food products. Studies have shown that SAIB can improve the stability and texture of low-fat spreads, ice creams, and confections by mimicking the fat-like texture of traditional full-fat formulations []. Additionally, SAIB can enhance sweetness perception and mask off-notes in certain food products [].

Drug Delivery Systems:

SAIB has been explored as a potential carrier material for drug delivery due to its unique properties. Its amphiphilic nature, meaning it has both water-soluble and fat-soluble regions, allows it to form self-assembling structures like micelles and nanoparticles []. These structures can encapsulate drugs and improve their solubility, stability, and targeted delivery within the body []. Research is ongoing to explore the potential of SAIB-based delivery systems for various therapeutic applications.

Biomaterials and Bioengineering:

The biocompatibility and biodegradability of SAIB make it a promising candidate for various biomaterial applications. Studies have investigated the use of SAIB for tissue engineering scaffolds, drug-eluting stents, and controlled drug release systems [, ]. Its ability to degrade naturally within the body and support cell growth makes it an attractive option for developing biocompatible materials.

Cosmetic Science:

SAIB finds applications in the cosmetic industry due to its emolliency properties and ability to improve the spreadability and texture of cosmetic formulations. It can also act as a humectant, attracting and retaining moisture in the skin []. Research suggests that SAIB may offer potential benefits in various cosmetic applications, including moisturizers, lotions, and sunscreens.

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is a complex carbohydrate compound with a molecular weight of approximately 846.9 g/mol. This compound is characterized by its structural components, which include a glucopyranoside unit linked to a fructofuranosyl moiety, both of which are acetylated and esterified with hexakis(2-methylpropanoate) groups. The presence of multiple acetate and isobutyrate ester groups contributes to its solubility and stability in various chemical environments, making it suitable for diverse applications in research and industry .

The chemical behavior of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) involves several types of reactions:

  • Esterification: The compound can undergo hydrolysis in the presence of water or alcohols, leading to the release of the acetyl and isobutyrate groups.
  • Deacetylation: Under basic or enzymatic conditions, the acetyl groups can be removed, yielding the parent glucopyranoside and fructofuranosyl components.
  • Glycosidic Bond Cleavage: Acidic conditions may facilitate the cleavage of glycosidic bonds, resulting in the formation of monosaccharides.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems and industrial applications.

Research indicates that alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) exhibits various biological activities:

  • Antimicrobial Properties: The compound has shown potential antimicrobial effects against certain bacteria and fungi.
  • Prebiotic Effects: It may serve as a prebiotic substrate, promoting beneficial gut microbiota growth.
  • Enzyme Inhibition: Some studies suggest that it can inhibit specific enzymes involved in carbohydrate metabolism, which could have implications for diabetes management.

These biological activities make this compound of interest in pharmaceutical and nutritional research.

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) typically involves:

  • Acetylation: The initial step involves acetylating glucose and fructose units using acetic anhydride or acetyl chloride in the presence of a base.
  • Esterification: The introduction of hexakis(2-methylpropanoate) groups can be achieved through esterification reactions with 2-methylpropanoic acid or its derivatives.
  • Purification: The final product is purified using techniques such as chromatography (e.g., HPLC), ensuring high purity and yield.

These methods highlight the complexity involved in synthesizing this compound due to its intricate structure.

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) has several applications:

  • Food Industry: It can be used as a sweetener or flavor enhancer due to its sugar-like properties.
  • Pharmaceuticals: Its potential health benefits make it suitable for use in dietary supplements and functional foods.
  • Research: The compound is utilized in analytical chemistry for separating and identifying carbohydrates using HPLC techniques .

These applications underscore its versatility across different sectors.

Studies on interaction mechanisms suggest that alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) interacts with various biological macromolecules:

  • Protein Binding: Interaction with proteins may influence enzyme activity or receptor binding.
  • Cell Membrane Interaction: Its amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Understanding these interactions is vital for elucidating its biological effects and therapeutic potential.

Several compounds share structural similarities with alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate). Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
SucroseDisaccharide (glucose + fructose)Naturally occurring sugar; less complex structure
MaltoseDisaccharide (glucose + glucose)Commonly found in malted foods; simpler composition
TrehaloseDisaccharide (glucose + glucose)Non-reducing sugar; used as a stabilizer
Alpha-D-GlucopyranosideMonosaccharide (glucose only)Simpler structure; lacks fructofuranosyl unit

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) stands out due to its unique combination of glucopyranose and fructofuranose units along with multiple acetate esters. This complexity contributes to its distinct properties and potential applications compared to simpler sugars like sucrose or maltose.

Physical Description

A pale straw-coloured liquid, clear and free of sediment and having a bland odou

Color/Form

CLEAR SEMI-SOLID

XLogP3

5.3

Density

1.146 @ 25 °C/25 °C

UNII

H5KI1C3YTV

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 118 of 119 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

126-13-6

Wikipedia

[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Dates

Modify: 2023-08-15

Explore Compound Types